

2-Chloro-1,3,2-dioxaphospholane 2-oxide molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-1,3,2-dioxaphospholane
2-oxide

Cat. No.: B120960

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-1,3,2-dioxaphospholane 2-oxide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3,2-dioxaphospholane 2-oxide, also known as ethylene chlorophosphate, is a cyclic chlorophosphate reagent with significant applications in organic and medicinal chemistry. [1][2] Its chemical formula is $C_2H_4ClO_3P$, and it possesses a molecular weight of 142.48 g/mol. [1][2][3] This compound is primarily recognized as a crucial intermediate in the synthesis of a wide array of organophosphorus compounds, including phospholipids, which are fundamental components of biological membranes.[1] Its utility extends to the development of pharmaceuticals, agrochemicals, flame retardants, and specialized polymers.[1][4]

The molecule features a five-membered dioxaphospholane ring system, which imparts considerable reactivity, particularly for phosphorylation reactions.[1] It typically appears as a clear, colorless to light yellow liquid.[4][5][6]

Molecular Structure and Properties

The structural and physical properties of **2-Chloro-1,3,2-dioxaphospholane 2-oxide** are critical for its application in chemical synthesis. The key quantitative data are summarized in

the table below.

Property	Value
Molecular Formula	C ₂ H ₄ ClO ₃ P
Molecular Weight	142.48 g/mol [1] [2] [3]
CAS Number	6609-64-9 [1] [2] [3]
Appearance	Clear colorless liquid [5]
Melting Point	12-14 °C [2] [4]
Boiling Point	89-91 °C at 0.8 mmHg [2] [4] [5]
Density	1.55 g/mL at 25 °C [2] [4] [5]
Refractive Index (n _{20/D})	1.45 [2] [5]
InChI Key	SBMUNILHNJLMBF-UHFFFAOYSA-N [2] [7]
SMILES String	CIP1(=O)OCCO1 [2] [7]

Applications in Research and Development

2-Chloro-1,3,2-dioxaphospholane 2-oxide is a versatile phosphorylating agent used to transfer phosphate groups to substrates like alcohols and amines.[\[1\]](#) This reactivity is leveraged in several key areas:

- Pharmaceutical Development: It is a key intermediate for synthesizing phospholipids and their analogs, such as phosphatidylcholines and the anticancer drug miltefosine.[\[1\]](#)[\[2\]](#)[\[5\]](#) Its role is crucial in creating prodrugs, which can improve the bioavailability of pharmacologically active compounds.[\[8\]](#)[\[9\]](#)
- Agrochemicals: The compound is used to formulate pesticides and herbicides.[\[4\]](#)
- Material Science: It is employed in the creation of phosphorus-containing polymers that exhibit flame-retardant properties.[\[4\]](#)

- Biochemical Reagents: It is used in the synthesis of α -naphthylphosphorylcholine, a substrate for detecting phospholipase C activity.[1][5]

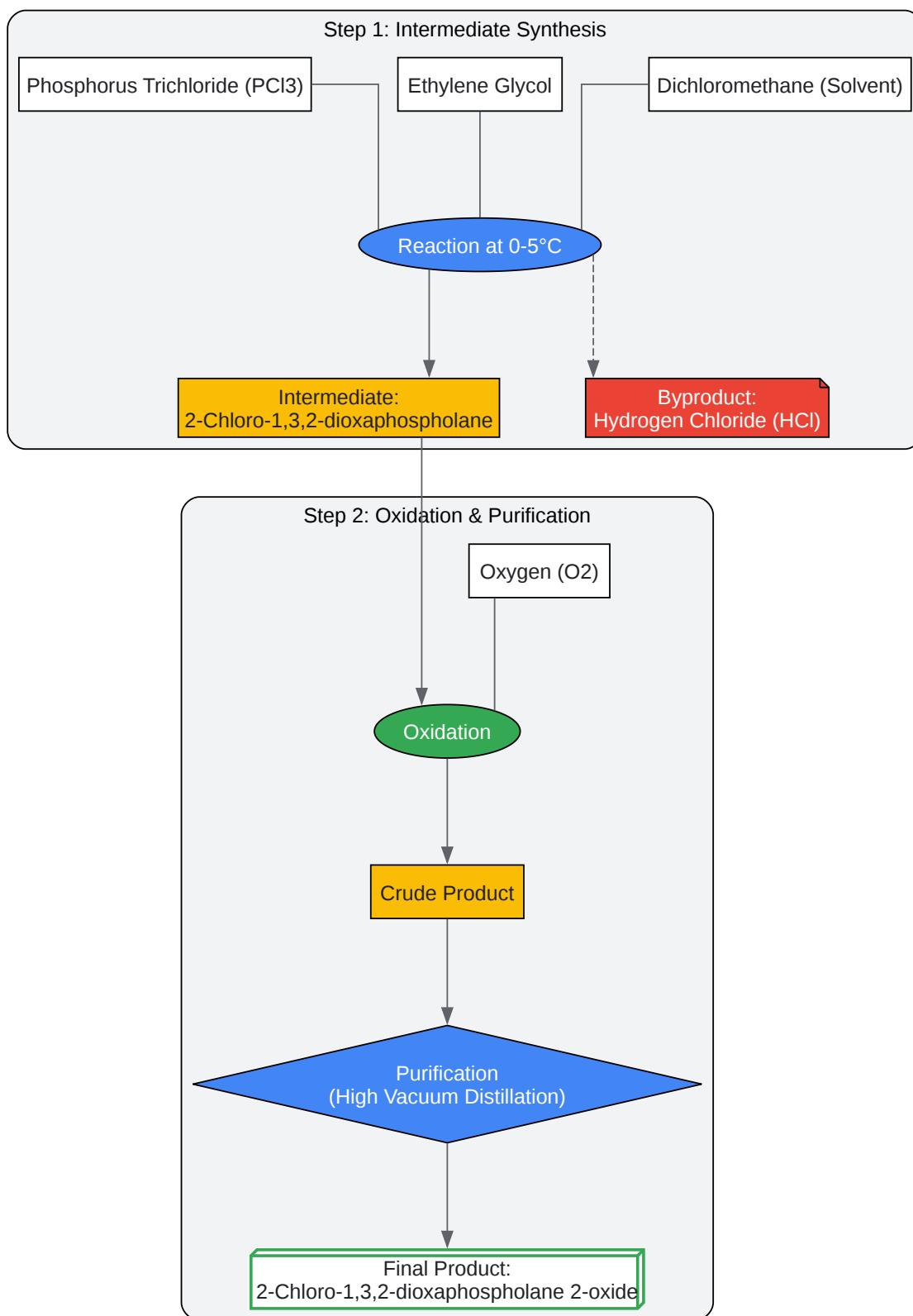
Experimental Protocols

Synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide

The synthesis is typically a two-step process.[1] The first step involves the formation of the intermediate 2-chloro-1,3,2-dioxaphospholane, which is then oxidized to the final product.[1][10]

Step 1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane

- Reactants: Phosphorus trichloride (PCl_3) and ethylene glycol ($\text{HOCH}_2\text{CH}_2\text{OH}$).[1][10]
- Solvent: Dichloromethane (CH_2Cl_2).[1][10]
- Procedure:
 - In a reaction vessel, dissolve ethylene glycol in dichloromethane.
 - Cool the solution to 0-5 °C.[1][10]
 - Slowly add phosphorus trichloride to the cooled solution.
 - The reaction proceeds for approximately 14 hours, producing 2-chloro-1,3,2-dioxaphospholane and hydrogen chloride (HCl) as a byproduct.[1]


Step 2: Oxidation to 2-Chloro-1,3,2-dioxaphospholane 2-oxide

- Reactant: Oxygen (O_2).[1][10]
- Procedure:
 - Bubble oxygen gas through the solution containing the 2-chloro-1,3,2-dioxaphospholane intermediate.[1][10]
 - This oxidation step must be carefully controlled to ensure high purity of the final product.[1]

- Purification:
 - The final product is purified by distillation under high vacuum to prevent polymerization, which can occur at atmospheric pressure.[5][11]

Visualized Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of **2-Chloro-1,3,2-dioxaphospholane 2-oxide**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Chloro-1,3,2-dioxaphospholane 2-oxide**.

Safety and Handling

2-Chloro-1,3,2-dioxaphospholane 2-oxide is corrosive and can react violently with water.^[1] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.^[1] Storage should be in a cool, dry, and well-ventilated area, typically at -20°C, to maintain its stability.^{[1][2]} In case of exposure, the affected area should be rinsed immediately with water, and medical attention should be sought.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-1,3,2-dioxaphospholane 2-oxide 6609-64-9 [sigmaaldrich.com]
- 3. 2-Chloro-1,3,2-dioxaphospholane-2-oxide | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Chloro-1,3,2-dioxaphospholane-2-oxide | 6609-64-9 [chemicalbook.com]
- 6. 2-Chloro-1,3,2-dioxaphospholane-2-oxide, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Chloro-1,3,2-dioxaphospholane 2-oxide 6609-64-9 [sigmaaldrich.com]
- 8. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 9. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]
- 11. 2-Chloro-1,3,2-dioxaphospholane-2-oxide CAS#: 6609-64-9 [m.chemicalbook.com]
- To cite this document: BenchChem. [2-Chloro-1,3,2-dioxaphospholane 2-oxide molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b120960#2-chloro-1-3-2-dioxaphospholane-2-oxide-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com